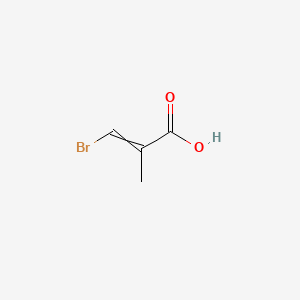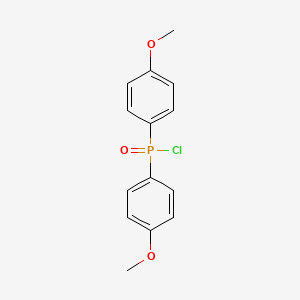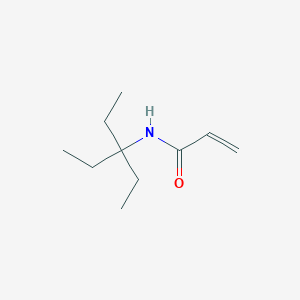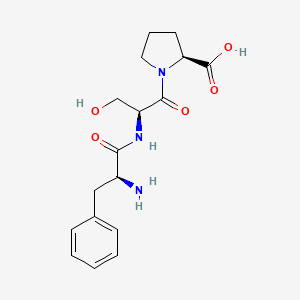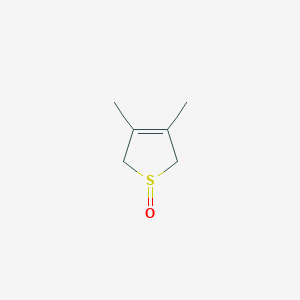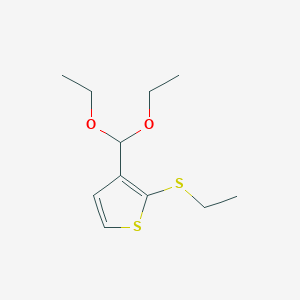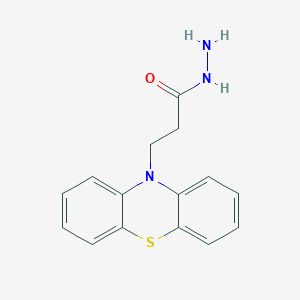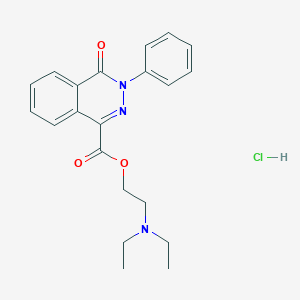![molecular formula C11H11BrS B14701405 Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- CAS No. 14207-25-1](/img/structure/B14701405.png)
Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of bromine and three methyl groups attached to the benzothiophene core. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .
Another approach involves the aryne reaction with alkynyl sulfides. This method allows for the one-step synthesis of benzo[b]thiophenes by reacting o-silylaryl triflates with alkynyl sulfides. The reaction proceeds through the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates, followed by ring closure .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene derivatives often involve the use of metal catalysts and harsh reaction conditions. The development of green and efficient methods for the synthesis of these compounds is an ongoing area of research. Electrochemical methods and radical chemistry have shown promise in improving the efficiency and sustainability of these synthetic processes .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated benzo[b]thiophene derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Benzothiophene derivatives are investigated for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the production of dyes, organic semiconductors, and other advanced materials
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors and enzymes, depending on its structure and functional groups. For example, benzothiophene derivatives have been shown to interact with estrogen receptors, making them potential candidates for hormone replacement therapy .
Comparison with Similar Compounds
Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- can be compared with other similar compounds, such as:
Benzo[b]thiophene: The parent compound without the bromine and methyl substituents.
6-Bromo-benzo[b]thiophene: A derivative with only the bromine substituent.
2,3,5-Trimethyl-benzo[b]thiophene: A derivative with only the three methyl groups.
The presence of the bromine and methyl groups in benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- imparts unique chemical and physical properties, such as increased reactivity and altered electronic characteristics, making it distinct from its analogs .
Properties
CAS No. |
14207-25-1 |
|---|---|
Molecular Formula |
C11H11BrS |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
6-bromo-2,3,5-trimethyl-1-benzothiophene |
InChI |
InChI=1S/C11H11BrS/c1-6-4-9-7(2)8(3)13-11(9)5-10(6)12/h4-5H,1-3H3 |
InChI Key |
WWQLVACPBPTTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
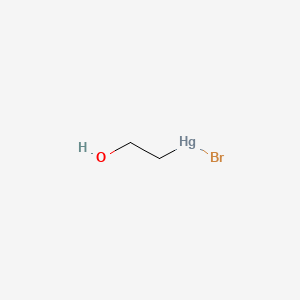
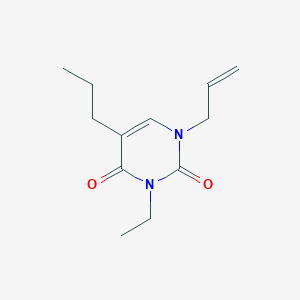
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
